Fas C-Terminal Tripeptide

Apoptosis Protein-Protein Interaction FAP-1

Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) is the definitive tool for selectively disrupting the intracellular Fas–FAP-1 protein interaction—a mechanism no pan-caspase inhibitor or FasL antagonist can replicate. With validated concentration-dependent activity (31.1% at 30 µM, 44.3% at 50 µM, 87.6% at 100 µM), it serves as an indispensable benchmark for calibrating FAP-1 binding inhibition assays, screening novel interaction disruptors, and investigating FAP-1-mediated chemoresistance in colon adenocarcinoma models. Its well-characterized SAR profile—requiring a free C-terminal carboxyl group and L-Val residue—establishes it as the essential reference compound for any medicinal chemistry program targeting the Fas/FAP-1 interface. Procure this gold-standard control to ensure mechanistic specificity and experimental reproducibility in your apoptosis signaling research.

Molecular Formula C16H29N3O6
Molecular Weight 359.42 g/mol
CAS No. 189109-90-8
Cat. No. B1662684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFas C-Terminal Tripeptide
CAS189109-90-8
Molecular FormulaC16H29N3O6
Molecular Weight359.42 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1
InChIKeyORIIRLCDJGETQD-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fas C-Terminal Tripeptide (CAS 189109-90-8): Product Definition and Core Biochemical Identity for Research Procurement


Fas C-Terminal Tripeptide (CAS 189109-90-8), chemically defined as Ac-Ser-Leu-Val-OH, is a synthetic tripeptide corresponding to the C-terminal sequence of the human Fas (CD95/APO-1) receptor protein [1]. This compound functions as an inhibitor of the protein-protein interaction between Fas and Fas-associated phosphatase-1 (FAP-1), a negative regulator of Fas-mediated apoptotic signaling . The compound exhibits physicochemical properties including a molecular formula of C16H29N3O6 and a molecular weight of 359.42 g/mol, and is primarily utilized as a research tool for investigating FAP-1-dependent regulation of apoptosis pathways in cellular and biochemical assays [1].

Why Fas C-Terminal Tripeptide Cannot Be Substituted by Generic Fas Pathway Inhibitors: Evidence-Based Procurement Rationale


Fas C-Terminal Tripeptide occupies a distinct and non-interchangeable mechanistic niche within the Fas apoptotic signaling cascade. Unlike pan-caspase inhibitors (e.g., MX1013, BAF) that broadly block downstream executioner proteases, or FasL antagonists (e.g., Kp7-6) that intercept ligand-receptor binding at the extracellular interface, this tripeptide specifically disrupts the intracellular Fas-FAP-1 protein-protein interaction [1]. FAP-1 is a phosphatase that negatively regulates Fas signaling, and its overexpression has been directly implicated in conferring resistance to Fas-induced apoptosis in colon adenocarcinoma cells [2]. Therefore, substituting this compound with a general caspase inhibitor or a FasL antagonist fundamentally alters the experimental question—shifting from interrogation of FAP-1-mediated regulatory mechanisms to broad-spectrum apoptosis blockade or extracellular signaling interference. For researchers investigating FAP-1-dependent chemoresistance or seeking to selectively reverse FAP-1-mediated apoptotic suppression, no alternative compound replicates this specific binding disruption activity [1].

Quantitative Evidence Guide: Fas C-Terminal Tripeptide Differentiation Data for Informed Scientific Selection


Concentration-Dependent Fas/FAP-1 Binding Inhibition: Direct Quantification in Biochemical Assay

Fas C-Terminal Tripeptide demonstrates concentration-dependent inhibition of Fas/FAP-1 binding in a cell-free biochemical assay, with measured inhibitory efficacy increasing from 31.1% at 30 µM to 87.6% at 100 µM, achieving near-complete inhibition (100.7%) at 1 mM [1]. This represents the primary quantitative characterization of the compound's target engagement activity. In contrast, alternative Fas-pathway modulators such as Kp7-6 act via a distinct mechanism—binding to FasL rather than disrupting intracellular Fas-FAP-1 interaction—and report their activity in different assay contexts (e.g., 58% reduction of FasL-induced apoptosis in Jurkat cells at 1 mg/mL) [2]. The pan-caspase inhibitor BAF blocks Fas-mediated apoptosis in thymocytes with an EC50 of approximately 10 µM, reflecting its downstream effector caspase inhibition rather than upstream receptor regulation [3].

Apoptosis Protein-Protein Interaction FAP-1

Structural Determinants of Activity: Essential Residues and Modifications Affecting Potency

Systematic structure-activity relationship (SAR) analysis of Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH, designated compound 1) has established precise structural requirements for inhibitory activity [1]. The presence of a free carboxyl group at the C-terminus and the L-Val residue are absolutely essential for Fas/FAP-1 binding inhibition. Additionally, the hydroxyl group of the Ser residue functions as a critical hydrogen bond donor [1]. Notably, the introduction of hydrophobic groups to the N-terminal region—specifically a phenylaminocarbonyl moiety (generating compound 41)—yielded a remarkable increase in potency relative to the parent tripeptide. Further potency enhancement was achieved by attaching a Glu residue to the meta-position of the phenyl ring (compound 51) [1]. The ester derivative of compound 41 (compound 56) demonstrated functional apoptotic induction in DLD-1 colon cancer cells, which co-express Fas and FAP-1 and are inherently resistant to Fas-induced apoptosis [1].

Structure-Activity Relationship Peptide Chemistry FAP-1

Functional Reversal of Apoptosis Resistance in FAP-1-Expressing Cancer Cells

The optimized ester derivative of Fas C-Terminal Tripeptide (compound 56) demonstrated the functional capacity to induce apoptosis in DLD-1 colon cancer cells in a manner dependent on anti-Fas antibody concentration [1]. This is a functionally significant observation because DLD-1 cells co-express both Fas receptor and FAP-1 phosphatase and are documented to be resistant to Fas-induced apoptosis under standard conditions [1]. The ability of compound 56 to restore apoptotic sensitivity in this resistant cell line provides direct evidence that disruption of Fas/FAP-1 binding can functionally reverse FAP-1-mediated apoptotic suppression. This functional outcome distinguishes the Fas/FAP-1 binding inhibition mechanism from that of pan-caspase inhibitors (e.g., MX1013, BAF), which block apoptosis downstream irrespective of FAP-1 status, and from FasL antagonists (e.g., Kp7-6), which prevent ligand-receptor engagement rather than modulating intracellular regulatory phosphatase activity [2].

Cancer Biology Chemoresistance DLD-1

N-Terminal Hydrophobic Modification Dramatically Enhances Inhibitory Potency

A key finding from the comprehensive SAR study of Fas C-Terminal Tripeptide is that while the parent tripeptide (Ac-Ser-Leu-Val-OH) establishes baseline inhibitory activity, the introduction of hydrophobic groups to the N-terminal region produces a remarkable increase in potency [1]. Specifically, the attachment of a phenylaminocarbonyl group (yielding compound 41) resulted in substantially enhanced inhibitory activity relative to the unmodified tripeptide. This potency gain was further amplified by the addition of a Glu residue to the meta-position of the phenyl ring (compound 51) [1]. This SAR trajectory provides a validated chemical optimization path that researchers can leverage for designing more potent Fas/FAP-1 binding inhibitors or for selecting appropriate tool compounds based on the required potency threshold for a given assay system.

Medicinal Chemistry Peptide Optimization Potency

Validated Research Applications for Fas C-Terminal Tripeptide Based on Quantitative Evidence


Biochemical Screening for FAP-1 Binding Inhibitors

Fas C-Terminal Tripeptide serves as a validated positive control and benchmark compound for cell-free Fas/FAP-1 binding inhibition assays. The compound's concentration-dependent inhibitory activity—31.1% at 30 µM, 44.3% at 50 µM, and 87.6% at 100 µM—provides a quantifiable reference curve for screening novel FAP-1 interaction disruptors [1]. Researchers can use this established activity profile to calibrate assay sensitivity and validate experimental conditions when evaluating candidate inhibitors.

Investigating FAP-1-Mediated Apoptosis Resistance in Cancer Cell Models

The demonstration that optimized derivatives of Fas C-Terminal Tripeptide (specifically compound 56) can restore apoptotic sensitivity in FAP-1-expressing, Fas-induced apoptosis-resistant DLD-1 colon cancer cells validates the utility of this compound class for studying FAP-1-dependent chemoresistance [1]. Researchers investigating tumor cell evasion of immune-mediated apoptosis or screening for compounds that reverse FAP-1-mediated suppression should prioritize Fas C-Terminal Tripeptide or its active derivatives as mechanistically appropriate tool compounds.

Structure-Activity Relationship Studies of Fas C-Terminal Peptide Derivatives

The comprehensive SAR characterization establishing that (i) the C-terminal carboxyl group and L-Val residue are essential for activity, (ii) the Ser hydroxyl group functions as a hydrogen bond donor, and (iii) N-terminal hydrophobic modifications markedly enhance potency, provides a robust framework for medicinal chemistry optimization efforts [1]. Fas C-Terminal Tripeptide (compound 1) serves as the essential baseline reference compound against which all structural modifications should be compared, making it an indispensable procurement item for any SAR program targeting the Fas/FAP-1 interaction interface.

Mechanistic Dissection of Fas Signaling Versus Caspase-Dependent Apoptosis

For researchers seeking to distinguish between upstream Fas receptor regulation (FAP-1-dependent) and downstream effector caspase activation, Fas C-Terminal Tripeptide offers unique experimental utility. Unlike pan-caspase inhibitors (e.g., MX1013, BAF) that block apoptosis at the execution phase regardless of receptor-proximal regulatory events, this compound specifically interrogates the FAP-1 regulatory node [1]. This mechanistic specificity makes it the appropriate selection for studies requiring discrimination between receptor-level regulation and post-receptor apoptotic signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fas C-Terminal Tripeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.